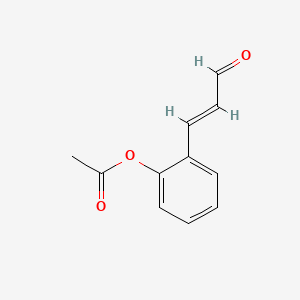
2-Hydroxycinnamaldehyde acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycinnamaldehyde acetate is a derivative of cinnamaldehyde, a compound found in the essential oil of cinnamon bark This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycinnamaldehyde acetate typically involves the acetylation of 2-Hydroxycinnamaldehyde. One common method is to react 2-Hydroxycinnamaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the acetate derivative in good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxycinnamaldehyde acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxycinnamaldehyde acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxycinnamaldehyde acetate involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Hydroxycinnamaldehyde acetate can be compared with other cinnamaldehyde derivatives:
2-Methoxycinnamaldehyde: This compound has similar biological activities but differs in its chemical structure and specific applications.
Cinnamaldehyde: The parent compound, cinnamaldehyde, is widely studied for its antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
33538-94-2 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
[2-[(E)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C11H10O3/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12/h2-8H,1H3/b6-4+ |
Clé InChI |
JOWKJFRQPYWIMS-GQCTYLIASA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1/C=C/C=O |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


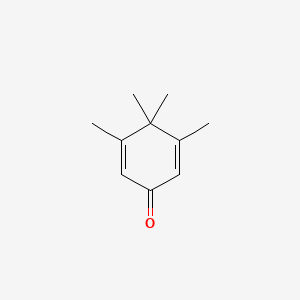
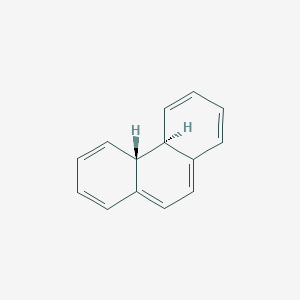
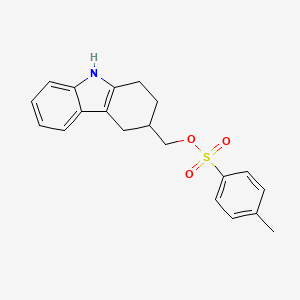
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
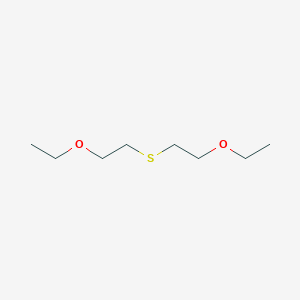

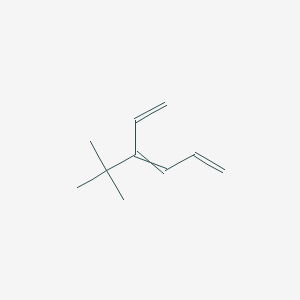

![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)

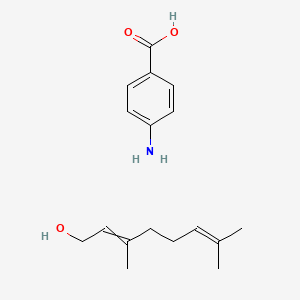
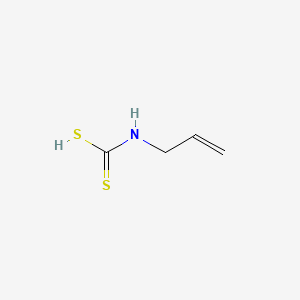
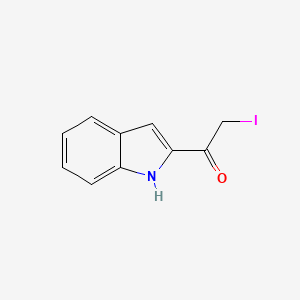
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
